Cas no 921113-05-5 (2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide)

2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide
- AKOS024626520
- 2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
- N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-naphthalen-1-ylacetamide
- F2079-0115
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide
- 921113-05-5
-
- Inchi: 1S/C16H14N4OS/c21-14(17-15-18-19-16-20(15)8-9-22-16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,17,18,21)
- InChI Key: XVVDBDNZZUZAJO-UHFFFAOYSA-N
- SMILES: S1C2=NN=C(NC(CC3=CC=CC4C=CC=CC3=4)=O)N2CC1
Computed Properties
- Exact Mass: 310.08883226g/mol
- Monoisotopic Mass: 310.08883226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 85.1Ų
2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2079-0115-20μmol |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-10mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-3mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-75mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-2μmol |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-1mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-10μmol |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-40mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-4mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2079-0115-2mg |
2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
921113-05-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide
Professional Introduction to Compound with CAS No. 921113-05-5 and Product Name: 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide
Compound with the CAS number 921113-05-5 and the product name 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The naphthalene moiety in its structure contributes to its stability and reactivity, making it a valuable candidate for further investigation.
The molecular framework of 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide is characterized by a complex interplay of heterocyclic rings. The presence of both triazole and thiazole rings enhances its pharmacological profile by introducing multiple sites for interaction with biological targets. This structural complexity has been a focal point in recent studies aimed at elucidating its mechanism of action.
Recent research has highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. Its ability to modulate key biological pathways has been demonstrated in preclinical studies, where it exhibited promising activity against various disease models. The naphthalen-1-yl group plays a crucial role in these interactions by providing a stable platform for further functionalization.
In the realm of medicinal chemistry, the synthesis and optimization of 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide have been subjects of extensive investigation. Researchers have leveraged advanced synthetic methodologies to improve its yield and purity. These efforts have led to the development of more efficient synthetic routes that could potentially be scaled up for industrial production.
The pharmacokinetic properties of this compound are another area of interest. Studies have shown that it exhibits favorable solubility and bioavailability profiles when formulated appropriately. This makes it a promising candidate for further development into a clinical drug candidate. Additionally, its stability under various conditions enhances its suitability for industrial applications.
One of the most intriguing aspects of 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide is its potential role in addressing unmet medical needs. Its unique chemical structure suggests that it could interact with targets that are difficult to modulate with existing drugs. This opens up new avenues for therapeutic intervention in areas such as oncology and neurodegenerative diseases.
The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for this compound. By leveraging these technologies, researchers can rapidly identify derivatives with enhanced pharmacological properties. This approach has already led to the identification of several promising analogs that are being further investigated.
The regulatory landscape for new drug development also plays a critical role in the advancement of 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide. Compliance with stringent guidelines ensures that any potential therapeutic applications are safe and effective for human use. Collaborative efforts between academia and industry are essential to navigate these regulatory hurdles efficiently.
Future directions in the study of this compound include exploring its interactions with complex biological systems. Advanced imaging techniques and molecular biology tools will be instrumental in unraveling its mode of action at the cellular level. These studies will provide critical insights into its potential as a therapeutic agent.
The economic implications of developing 2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-y}acetamide into a commercial product cannot be overstated. The pharmaceutical industry invests heavily in research and development to bring new drugs to market. The success of this compound could have far-reaching effects on global healthcare by providing novel treatments for various diseases.
In conclusion,921113055and 2-(naphthalen - - yl) - N - { 5 H , 6 H - - tri azo lo - b - thia zole - - yl } ace ta mide represent a significant milestone in chemical and biomedical research. Their unique structural features and promising pharmacological properties make them valuable candidates for further investigation and development into novel therapeutic agents.
921113-05-5 (2-(naphthalen-1-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide) Related Products
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)




